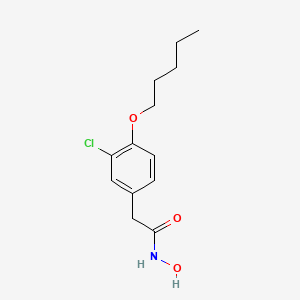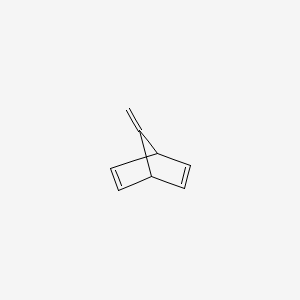
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a methylene group attached to a norbornadiene framework. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- can be synthesized through several methods. One common approach involves the dimerization of cyclopentadiene with acetylene . The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- often involves large-scale catalytic processes. These processes utilize raw materials like cyclopentadiene and acetylene, which are derived from petrochemical sources . The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrogen gas with a metal catalyst, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- exerts its effects involves its ability to participate in various chemical reactions. The methylene group is highly reactive, allowing the compound to undergo addition, substitution, and other reactions. These reactions can modify the compound’s structure and properties, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(2.2.1)hepta-2,5-diene: This compound lacks the methylene group and has different reactivity and applications.
Dimethyl 7-oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate: This derivative contains additional functional groups, leading to distinct chemical properties and uses.
Bicyclo(2.2.1)heptane, 7,7-dimethyl-2-methylene-: This compound has a similar structure but includes methyl groups, affecting its reactivity and applications.
Uniqueness
Bicyclo(2.2.1
Propiedades
Número CAS |
37846-63-2 |
|---|---|
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
7-methylidenebicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H8/c1-6-7-2-3-8(6)5-4-7/h2-5,7-8H,1H2 |
Clave InChI |
OWNNLXWCBCZDHM-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C=CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


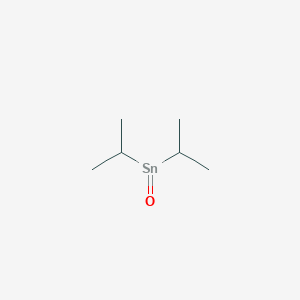
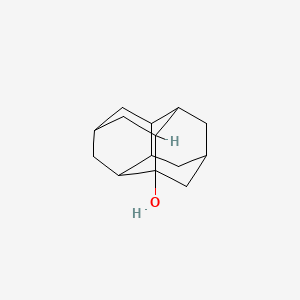
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
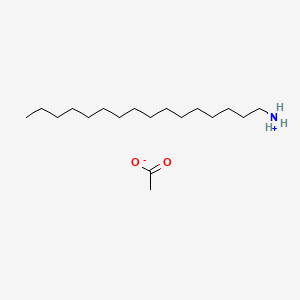
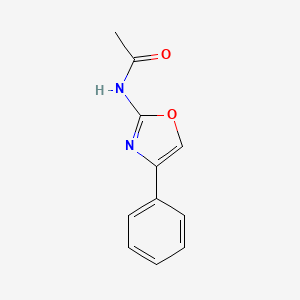
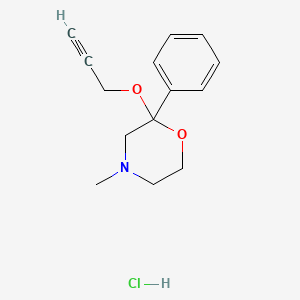
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
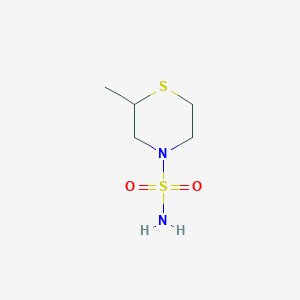
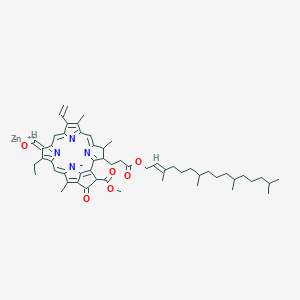
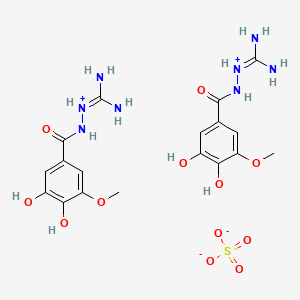
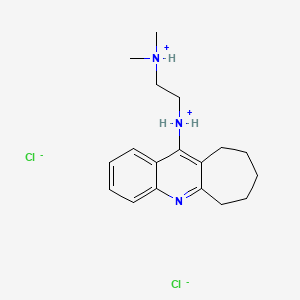
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
